molecular formula C24H22N2O3 B2690094 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 922055-16-1

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2690094
CAS No.: 922055-16-1
M. Wt: 386.451
InChI Key: VDPNNBVPXWKYID-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique benzoxazepine structure, which is fused with a biphenyl carboxamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxazepine ring and the subsequent attachment of the biphenyl carboxamide group. Common reagents used in these reactions include ethylamine, benzoyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic properties can be explored for drug development, particularly in targeting specific diseases or conditions.

    Industry: Its unique chemical properties can be leveraged in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-[1,1’-biphenyl]-4-carboxamide include:

    Tetralin: A related compound with a similar benzoxazepine structure.

    N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide: Another compound with structural similarities.

Uniqueness

What sets N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-[1,1’-biphenyl]-4-carboxamide apart is its specific combination of functional groups, which imparts unique chemical and biological properties

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H20N2O3
  • Molecular Weight : 304.36 g/mol
  • CAS Number : 922055-13-8

Research indicates that compounds similar to this compound may act as inhibitors of specific kinases involved in inflammatory pathways. For instance, a related series of benzoxazepinones have been identified as potent inhibitors of receptor-interacting protein 1 (RIP1) kinase, which plays a crucial role in mediating inflammation and cell survival pathways .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of benzoxazepine derivatives. The inhibition of RIP1 kinase by similar compounds has demonstrated a reduction in pro-inflammatory cytokine production and cell death in various models of inflammation .

Anticancer Activity

The compound's structural analogs have shown promise in cancer research. For example, RIP1 kinase inhibitors derived from benzoxazepinones have been reported to sensitize cancer cells to apoptosis and inhibit tumor growth in preclinical models . These findings suggest that this compound may also exhibit similar anticancer properties.

Pharmacokinetics

Pharmacokinetic studies on structurally related compounds indicate moderate bioavailability and favorable distribution characteristics. The metabolism of these compounds often results in active metabolites that retain biological activity. For instance, the pharmacokinetics of TAK-475 (a related compound) showed low bioavailability but significant accumulation in liver tissues .

Case Studies

Study 1: Inhibition of RIP1 Kinase
A study conducted by GlaxoSmithKline identified several benzoxazepinone derivatives as potent RIP1 kinase inhibitors. These compounds were tested in vitro and demonstrated high selectivity for RIP1 over other kinases. The study concluded that these inhibitors could be developed into therapeutic agents for treating inflammatory diseases and certain cancers .

Study 2: Anti-inflammatory Activity
In an experimental model of colitis, a benzoxazepine derivative significantly reduced inflammation markers and improved histological scores compared to controls. This suggests the potential application of this compound in inflammatory bowel disease treatment .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced cytokine levels in vitro
AnticancerSensitization of cancer cells to apoptosis
Kinase InhibitionSelective inhibition of RIP1 kinase

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-2-26-14-15-29-22-13-12-20(16-21(22)24(26)28)25-23(27)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-13,16H,2,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPNNBVPXWKYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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